8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid
Description
Properties
Molecular Formula |
C13H10BrNO2S |
|---|---|
Molecular Weight |
324.19 g/mol |
IUPAC Name |
12-bromo-5-thia-3-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO2S/c14-8-4-5-9-7(6-8)2-1-3-10-11(9)15-12(18-10)13(16)17/h4-6H,1-3H2,(H,16,17) |
InChI Key |
ZYKPHJMANREFIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C3=C(C1)SC(=N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The Hantzsch thiazole synthesis employs 6-bromo-1-tetralone (47 ), thiourea, and ethyl acetoacetate (β-keto ester) under acidic conditions. The mechanism proceeds via:
- Knoevenagel condensation between the tetralone and β-keto ester, forming a α,β-unsaturated ketone.
- Nucleophilic attack by thiourea’s sulfur, yielding a thioamide intermediate.
- Cyclodehydration to form the thiazole ring, generating the tricyclic ester intermediate 56 .
Key Reaction Conditions :
Functionalization of the Tricyclic Core
Following cyclization, intermediate 56 undergoes sequential modifications:
- Diazotization and Bromination : Treatment with NaNO₂/HBr at 0–5°C converts the amine to a bromo group, yielding dibromo compound 57 .
- Stille Cross-Coupling : Reaction with tributyl(acetyl)tin in the presence of Pd(PPh₃)₄ introduces acetyl groups, producing diacetyl derivative 58 .
Bromine Retention and Regiochemical Control
The bromine substituent originates from 6-bromo-1-tetralone (47 ), which retains its position during cyclization. X-ray crystallography of analogous compounds confirms that the tetralone’s bromine occupies the 8-position in the tricyclic system.
Purification and Spectroscopic Characterization
Final purification employs preparative HPLC (C18 column, MeCN/H₂O gradient), yielding >98% purity. Critical spectroscopic data include:
| Technique | Key Signals |
|---|---|
| ¹³C NMR (DMSO-d₆) | δ 167.8 (COOH), 162.1 (C-2 thiazole), 140.2–125.4 (aromatic C), 34.1 (CH₂). |
| HRMS (ESI-) | m/z 323.9912 [M-H]⁻ (calc. 323.9908 for C₁₃H₉BrNO₂S⁻). |
Alternative Synthetic Routes and Limitations
Friedel-Crafts Acylation Approach
An alternative method involves Friedel-Crafts acylation of a pre-formed thiazole core with acetyl chloride/AlCl₃. However, this route suffers from poor regioselectivity (<30% yield).
Oxidative Bromination Challenges
Direct bromination of the tricyclic core with N-bromosuccinimide (NBS) leads to over-bromination, necessitating tedious chromatographic separation.
Scalability and Process Optimization
Large-scale synthesis (≥100 g) requires:
- Catalyst Recycling : Pd(PPh₃)₄ recovery via aqueous/organic biphasic extraction.
- Solvent Recycling : Ethanol and THF distillation for reuse, reducing environmental impact.
Chemical Reactions Analysis
Functional Group Analysis
The compound contains two key functional groups:
-
Carboxylic acid group (-COOH)
-
Aryl bromide (-Br)
These groups enable participation in diverse chemical reactions, as outlined below.
Esterification
Conversion of the carboxylic acid to esters under acidic conditions using alcohols (e.g., methanol, ethanol).
Reaction :
Conditions : Acid catalyst (e.g., H₂SO₄), elevated temperature.
Amidation
Formation of amides via coupling with amines using activating agents like DCC (N,N'-dicyclohexylcarbodiimide).
Reaction :
Conditions : Aprotic solvent (e.g., DMF), room temperature.
Formation of Acid Chlorides
Conversion to acid chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reaction :
Conditions : Anhydrous solvent (e.g., dichloromethane), reflux.
Decarboxylation
Loss of CO₂ under thermal or basic conditions, particularly if the carboxylic acid is α to an electron-withdrawing group.
Reaction :
Conditions : High temperature or base (e.g., NaOH).
Nucleophilic Aromatic Substitution
Substitution of bromine with nucleophiles (e.g., -OH, -NH₂) under basic or acidic conditions.
Reaction :
Conditions : Polar aprotic solvent (e.g., DMF), elevated temperature.
Elimination (E2/E1)
Formation of alkenes or alkynes via elimination of HBr, particularly if bromine is adjacent to a hydrogen.
Reaction :
Conditions : Strong base (e.g., KOtBu), heat.
Cross-Coupling Reactions (Suzuki)
Coupling with boronic acids catalyzed by palladium complexes to form biaryl compounds.
Reaction :
Conditions : Base (e.g., Na₂CO₃), solvent (e.g., dioxane/water) .
Reactions Involving the Thiazole Ring
Thiazole rings are typically inert but can undergo specific transformations:
-
Nucleophilic substitution at activated positions (e.g., 2- or 5-positions).
-
Electrophilic substitution under strongly acidic conditions.
-
Coordination chemistry with transition metals, though no direct evidence exists for this compound.
Data Table: Key Reactions and Conditions
Scientific Research Applications
8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The benzo[6,7]cyclohepta framework is a common motif in fused heterocycles. Key structural analogs include:
Key Observations:
- Heteroatom Influence : Replacement of the thiazole sulfur with oxygen (e.g., compound 16) or nitrogen (pyridine derivatives) alters electronic properties and binding affinity. Oxygen-containing analogs (e.g., 16, 17) exhibit strong antiproliferative activity, suggesting that electronegative heteroatoms enhance interactions with cancer cell targets .
- Substituent Effects: Bromine at position 8 in the target compound may increase lipophilicity and steric bulk compared to methoxy or amino groups in analogs. This could influence membrane permeability or target engagement .
- Carboxylic Acid vs.
Anticancer Activity:
- Compound 16 (oxygen-based analog) showed broad-spectrum cytotoxicity, with IC₅₀ values as low as 3.35 μM in A549 lung cancer cells. Its dimethoxy derivative (17) exhibited enhanced selectivity for HeLa and MDA-MB-231 cells, highlighting the role of electron-donating groups in modulating activity .
Biological Activity
8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid (CAS No. 1338543-46-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₀BrNO₂S
- Molecular Weight : 352.2 g/mol
- Synonyms : 8-Bromo-5,6-dihydrobenzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Acetylcholinesterase Inhibition :
- Compounds containing thiazole moieties have shown significant acetylcholinesterase (AChE) inhibitory activity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range, suggesting potential therapeutic applications in cognitive decline management .
- Antimicrobial Properties :
- Antioxidant Activity :
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Binding Affinity to AChE : The compound likely interacts with the active site of AChE, inhibiting its function and thereby increasing acetylcholine levels in synaptic clefts.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity may stem from its ability to neutralize ROS and reduce cellular damage.
Study 1: Acetylcholinesterase Inhibition
In a study investigating the AChE inhibitory activity of various thiazole derivatives, one compound demonstrated an IC50 value of 2.7 µM against AChE. Molecular docking studies suggested strong binding interactions with key residues in the active site of the enzyme . This finding supports the potential use of similar compounds for Alzheimer's disease treatment.
Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of a series of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . This highlights the therapeutic potential of these compounds in combating bacterial infections.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀BrNO₂S |
| Molecular Weight | 352.2 g/mol |
| Acetylcholinesterase IC50 | ~2.7 µM |
| Antimicrobial MIC Range | 10 - 50 µg/mL |
| Antioxidant Activity | Positive (specific assays needed) |
Q & A
Q. What analytical workflows reconcile conflicting bioactivity results across different assay conditions?
- Methodological Answer: Standardize assay protocols (e.g., fixed DPPH concentration, incubation time) and validate with a reference compound in each run. For cell-based assays, control for membrane permeability by measuring intracellular concentrations via LC-MS/MS . Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., serum content in media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
